molecular formula C16H18N4OS2 B2777052 N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide CAS No. 314260-45-2

N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

Cat. No.: B2777052
CAS No.: 314260-45-2
M. Wt: 346.47
InChI Key: QEKIFJYBXUSORN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a heterocyclic compound featuring a fused triazolo-benzothiazole core linked to a sulfanyl acetamide group substituted with a cyclohexyl moiety. Such hybrid systems are designed to exploit synergistic biological activities observed in related fused heterocycles .

Properties

IUPAC Name

N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c21-14(17-11-6-2-1-3-7-11)10-22-15-18-19-16-20(15)12-8-4-5-9-13(12)23-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKIFJYBXUSORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Compound Overview

This compound is characterized by a unique structure that includes a cyclohexyl group attached to a triazole and benzothiazole moiety. This structural configuration allows it to interact effectively with various biological targets, particularly enzymes involved in DNA repair processes.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole and Benzothiazole Rings : The initial reaction involves the formation of the triazole ring which is fused with the benzothiazole structure.
  • Functionalization : The cyclohexyl group is introduced through functionalization reactions that enhance the compound's biological activity.
  • Purification : The final product is purified using methods such as recrystallization or chromatography to achieve high purity and yield.

The synthesis has been optimized for functional group tolerance and efficiency, often yielding compounds with good to excellent purity levels .

Inhibition of Poly(ADP-ribose) Polymerases (PARPs)

This compound is particularly noted for its role as an inhibitor of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. The compound mimics nicotinamide and competes for binding sites on PARP enzymes. Research indicates that it exhibits potent inhibitory effects with IC50 values in the low micromolar range against various PARP family members .

Anticancer Activity

The compound has shown promising anticancer properties in preliminary studies. It has been evaluated against several cancer cell lines, demonstrating significant antiproliferative activity. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), Bel-7402 (liver cancer), and others.
  • Results : Compounds similar in structure have exhibited varying degrees of cytotoxicity against these cell lines, suggesting that modifications to the triazole or benzothiazole components can enhance activity .

Mechanistic Studies

Mechanistic studies have utilized techniques such as X-ray crystallography to elucidate how this compound interacts with PARP enzymes. Findings indicate that hydrogen bonding and π–π interactions are critical for stabilizing the compound within the active sites of these enzymes .

Comparative Analysis

To better understand the biological activity of this compound relative to other compounds with similar structures, a comparative analysis is presented below:

Compound NameStructureBiological Activity
N-cyclohexyl-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanamideSimilar triazole-benzimidazole scaffoldInhibitor of PARP enzymes
5-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazoleTriazole-benzothiazole coreAnticancer activity
7-methoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazoleModified benzothiazole structureSelective enzyme inhibitor

This table highlights how variations in structural components influence biological activity. Notably, N-cyclohexyl substitution enhances its interaction with PARP enzymes compared to other derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazolo-Thiadiazole Family

Triazolo-thiadiazoles (e.g., compounds from –5) share a fused triazole-thiadiazole core but differ in substituents and fused ring systems. Key distinctions include:

Feature N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide Triazolo[3,4-b]thiadiazoles (e.g., 3-alkyl/aryl derivatives)
Core Structure Triazolo-benzothiazole Triazolo-thiadiazole
Substituent Position Sulfanyl acetamide at position 1 of triazole Alkyl/aryl at position 3, substituents at position 6
Key Functional Groups Cyclohexyl acetamide, benzothiazole Alkyl/aryl groups, thiadiazole ring
Synthetic Route Likely via nucleophilic substitution or coupling reactions Phase-transfer catalysis (e.g., POCI₃/TBAI systems)
Bioactivity Potential antimicrobial, anti-inflammatory (inferred) Antimicrobial, plant growth regulation

Comparison with Acetamide-Containing Thiadiazoles

N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide () shares the acetamide-thioether motif but lacks the fused triazole-benzothiazole system. Key differences:

Feature Target Compound N-(5-Benzylsulfanyl...acetamide
Core Heterocycle Triazolo-benzothiazole 1,3,4-Thiadiazole
Substituents Cyclohexyl group, triazole-linked sulfanyl Benzylsulfanyl, piperidinyl acetamide
Synthetic Method Likely multi-step heterocyclic fusion Single-step substitution (benzene reflux with piperidine)
Bioactivity Hypothesized CNS or antimicrobial activity Anticonvulsant, diuretic properties

The cyclohexyl group in the target compound may confer better membrane permeability than the benzyl group in the thiadiazole analogue, influencing pharmacokinetics .

Q & A

Q. What are the key synthetic pathways for N-cyclohexyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides with heterocyclic precursors and nucleophilic substitution for sulfanyl group incorporation. For example, triazole-containing analogs often require controlled conditions (e.g., reflux in ethanol or dichloromethane) to optimize yield . Purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and thin-layer chromatography (TLC), with deviations >2% in elemental analysis indicating impurities .

Q. How is the molecular structure of this compound validated, and what are its critical structural features?

Single-crystal X-ray diffraction is the gold standard for structural validation, providing bond-length precision (e.g., mean C–C bond length = 0.004 Å) and confirming the triazolo-benzothiazole fused ring system . Key features include the sulfanyl-acetamide linker, cyclohexyl group (conformation-dependent bioactivity), and π-π stacking interactions in the triazole ring .

Q. What preliminary biological screening methods are recommended for this compound?

Initial screening focuses on in vitro assays against microbial or viral targets (e.g., HIV-1 reverse transcriptase inhibition) using cell-based models. For triazole derivatives, dose-response curves (IC₅₀ values) and selectivity indices (SI) are calculated to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yield and selectivity reported for similar triazolo-benzothiazole derivatives?

Discrepancies in yield (e.g., 40–85% for sulfanyl-acetamide coupling) often arise from solvent polarity (DMF vs. THF) or temperature gradients. A systematic Design of Experiments (DoE) approach, varying parameters like pH (6–8) and reaction time (12–48 hours), can identify optimal conditions . Conflicting bioactivity data may require re-evaluation of stereochemical purity via chiral HPLC .

Q. What mechanistic insights exist for the compound’s interaction with biological targets, such as enzymes or nucleic acids?

Molecular docking studies using X-ray crystal structures (e.g., PDB IDs) reveal that the triazole ring interacts with catalytic residues (e.g., hydrogen bonding with Asp110 in HIV-1 protease). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd values), while mutagenesis assays validate critical target residues .

Q. How do substituents on the cyclohexyl or triazole rings affect physicochemical properties and bioactivity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -Br, -Cl) on the benzothiazole ring enhance antimicrobial potency but reduce solubility. Computational models (e.g., COSMO-RS) predict logP and solubility, validated via experimental shake-flask methods .

Q. What analytical strategies address stability challenges in storage or biological matrices?

Degradation pathways (e.g., hydrolysis of the acetamide bond) are identified via forced degradation studies under acidic/alkaline conditions. Stability-indicating HPLC methods with photodiode array (PDA) detection monitor degradation products, while lyophilization improves long-term storage .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Characterization

ParameterTechniqueCritical ObservationsReference
PurityNMR (¹H/¹³C)Absence of extraneous peaks in δ 7.2–8.5 ppm
CrystallinityX-ray diffractionR-factor < 0.05, space group P2₁/c
Mass ValidationHR-MS[M+H]⁺ m/z calculated vs. observed (±0.001 Da)

Q. Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseMitigation StrategyReference
Desulfurized analogOver-reductionUse milder reducing agents (NaBH₄ vs. LiAlH₄)
Ring-opened derivativeAcidic hydrolysisNeutralize reaction medium post-synthesis

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